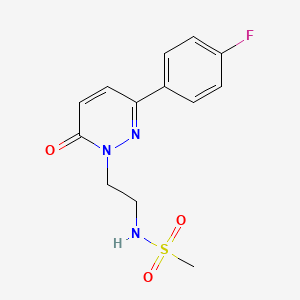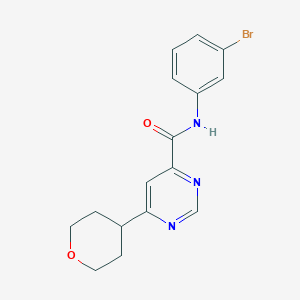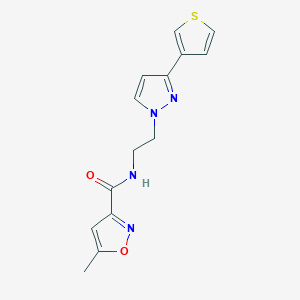![molecular formula C12H10N2O3S2 B2420196 2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide CAS No. 359596-38-6](/img/structure/B2420196.png)
2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide is an organic compound known for its unique structure, which includes a thiazole ring and phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis: : Typically, the synthesis of this compound involves the reaction between 4-formylphenoxyacetic acid and 2-mercapto-4-oxo-1,3-thiazole under specific conditions.
Reaction Conditions: : These reactions usually take place under mild to moderate temperatures, often in the presence of a base to deprotonate intermediates and facilitate the formation of the desired product.
Industrial Production Methods
Scale-Up Synthesis: : Industrial production may involve optimized reaction parameters, including the use of solvents, catalysts, and temperature control to ensure high yield and purity.
Purification: : Methods such as recrystallization, chromatography, and distillation might be employed to purify the compound, ensuring its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: : Reduction reactions may yield thiol-containing derivatives.
Substitution: : Halogenation and other substitution reactions can modify the phenyl ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: : Halogenation can be achieved using reagents such as chlorine or bromine.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Thiols and related derivatives.
Substitution Products: : Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalytic processes, enhancing the reactivity and selectivity of various chemical reactions.
Materials Science: : Incorporated into polymers and materials for improved thermal stability and mechanical properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine
Drug Development: : Explored as a lead compound for developing new drugs, particularly due to its potential anti-inflammatory and antimicrobial properties.
Industry
Polymer Production: : Utilized in the synthesis of specialized polymers for coatings, adhesives, and other applications requiring enhanced performance.
Mechanism of Action
The exact mechanism of action depends on the specific application and target. In biological systems, this compound may interact with enzymes or receptors, altering their activity by binding to active sites or other regulatory domains. In materials science, its incorporation into polymer matrices can modify physical properties through non-covalent interactions and cross-linking.
Comparison with Similar Compounds
Compared to structurally similar compounds, 2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide stands out due to its unique thiazole-phenoxyacetamide structure, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}propionamide
2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}butyramide
These analogs may share some properties but also exhibit unique behaviors due to differences in chain length and functional groups.
Hope that was helpful! Where else can I steer us?
Properties
IUPAC Name |
2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c13-10(15)6-17-8-3-1-7(2-4-8)5-9-11(16)14-12(18)19-9/h1-5H,6H2,(H2,13,15)(H,14,16,18)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWSMSDQCHYGBL-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE](/img/structure/B2420114.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2420116.png)



![Methyl 2-methoxy-4-{[3-(trifluoromethyl)benzoyl]amino}benzenecarboxylate](/img/structure/B2420122.png)
![N-(1,2-oxazol-3-yl)-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2420123.png)
![4-bromo-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2420124.png)



![1,3-Dimethyl-8-[4-(2-methylpropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]p urine-2,4-dione](/img/structure/B2420131.png)
![N-(2,6-dichlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2420132.png)

